![molecular formula C17H12ClN3O2 B2610470 3-chloro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide CAS No. 1428372-76-2](/img/structure/B2610470.png)
3-chloro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide
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Description
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It is also associated with Resmetirom, an experimental drug for the treatment of non-alcoholic steatohepatitis .
Molecular Structure Analysis
The molecular formula of this compound is C17H11Cl2N3O3 . Unfortunately, the specific structural details are not provided in the search results.Physical And Chemical Properties Analysis
The molecular weight of this compound is 376.19 . Unfortunately, the search results do not provide further details on the physical and chemical properties of this compound.Scientific Research Applications
Thyroid Hormone Receptor Agonist
This compound is a highly selective thyroid hormone receptor (THR) β agonist . It has been identified as significantly more THR-β selective than earlier analogues . This selectivity is important as the beneficial effects of thyroid hormone (TH) on lipid levels are primarily due to its action at the THR-β in the liver, while adverse effects, including cardiac effects, are mediated by THR-α .
Treatment of Dyslipidemia
The compound is in clinical trials for the treatment of dyslipidemia . Dyslipidemia is a condition characterized by abnormal amounts of lipids in the blood, and it is a major risk factor for cardiovascular disease. In reported studies in healthy volunteers, the compound exhibited an excellent safety profile and decreased LDL cholesterol (LDL-C) and triglycerides (TG) at once daily oral doses of 50 mg or higher given for 2 weeks .
Lowering Non-HDL-C and Liver TG
The compound significantly lowers non-HDL-C and liver TG in hypercholesterolemic rat and rabbit models at doses where there is no effect on TSH levels or the central thyroid axis . This suggests that it could be a potential therapeutic agent for managing cholesterol and triglyceride levels in hypercholesterolemic conditions.
Safety Profile
The compound showed outstanding safety in a rat heart model . This is crucial as any potential therapeutic agent needs to have a good safety profile to minimize adverse effects.
Optimization of Earlier Analogues
The optimization of earlier analogues by the addition of a cyanoazauracil substituent improved both the potency and selectivity of this compound . This shows the potential for further optimization and development of this compound for various applications.
Preclinical Model Efficacy
The compound was efficacious in a preclinical model at doses that showed no impact on the central thyroid axis . This suggests that it could be a potential therapeutic agent for managing conditions related to thyroid hormone function without affecting the central thyroid axis.
properties
IUPAC Name |
3-chloro-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-12-5-3-4-11(10-12)17(23)19-14-7-2-1-6-13(14)15-8-9-16(22)21-20-15/h1-10H,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTLSOKTVLAGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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